Home > Products > Screening Compounds P105901 > N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylbenzenesulfonamide
N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylbenzenesulfonamide - 2320854-89-3

N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylbenzenesulfonamide

Catalog Number: EVT-2872446
CAS Number: 2320854-89-3
Molecular Formula: C18H20N6O2S
Molecular Weight: 384.46
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

6-(6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-ylthio)quinoline (SGX523)

  • Compound Description: SGX523 is a mesenchymal-epithelial transition factor (c-MET) inhibitor. In clinical trials, it showed promising anti-tumor activity but also caused renal complications due to crystal deposits formed by its metabolite, M11. []
  • Relevance: SGX523 shares the core [, , ]triazolo[4,3-b]pyridazine system with the target compound. This structural motif appears central to the biological activity of both compounds, although their specific targets and effects might differ. The variation lies in the substituents attached to this core. While SGX523 incorporates a thioquinoline group at the 3-position of the pyridazine ring, the target compound features a cyclopropyl group at the same position and an azetidine ring linked through the 6-position. This comparison highlights how modifications to the core structure can lead to diverse pharmacological profiles. []

7-methoxy-N-((6-(3-methylisothiazol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,5-naphthyridin-4-amine (Compound 1)

  • Compound Description: Compound 1 is a potent and selective c-Met inhibitor. It displays favorable pharmacokinetic properties but also exhibits NADPH-dependent covalent binding to microsomal proteins, indicating potential toxicity concerns. []
  • Relevance: Similar to the target compound, Compound 1 contains the [, , ]triazolo[4,3-b]pyridazine scaffold. The key difference lies in the substituents attached to this core structure. While the target compound has a cyclopropyl group at the 3-position of the pyridazine ring and an azetidine ring connected via the 6-position, Compound 1 features a methylisothiazole group at the 3-position and a naphthyridine ring linked through a methylene bridge at the 6-position. These structural variations likely contribute to the distinct pharmacological profiles and potential toxicity issues observed for each compound. []

7-(2-methoxyethoxy)-N-((6-(3-methyl-5-isothiazolyl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,5-naphthyridin-4-amine (Compound 2)

  • Compound Description: This compound represents an attempt to mitigate the bioactivation and potential toxicity observed with Compound 1. While it successfully shifted metabolism towards the naphthyridine ring, it still showed glutathione conjugation and covalent binding, albeit to a lesser extent. []
  • Relevance: Compound 2 retains the [, , ]triazolo[4,3-b]pyridazine core found in both the target compound and Compound 1. It differs from the target compound in the substituents at the 3- and 6-positions of the pyridazine ring. Compound 2 features a methylisothiazole group at the 3-position and a naphthyridine ring connected via a methylene bridge at the 6-position, similar to Compound 1. Despite modifications aimed at reducing toxicity, Compound 2 still exhibited some bioactivation, highlighting the challenges in predicting the metabolic liabilities of compounds even within a similar structural class. []

(S)-3-(1-(1H-pyrrolo(2,3-b)pyridin-3-yl)ethyl)-N-isopropyl-(1,2,4)triazolo(4,3- b)pyridazin-6-amine

  • Compound Description: This compound is a known c-Met kinase inhibitor, and its crystal structure in complex with c-Met has been solved. []

N-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidine-4-carboxamide

  • Compound Description: This compound is known to interact with the first domain of the human bromodomain BRD4. []

This analysis underscores how subtle changes in the substituents attached to the core [, , ]triazolo[4,3-b]pyridazine system can significantly impact the pharmacological properties and potential toxicity of these compounds.

Overview

N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylbenzenesulfonamide is a complex organic compound with significant potential in medicinal chemistry. The compound is characterized by its unique molecular structure, which includes a triazole and pyridazine moiety, making it an interesting target for pharmaceutical research.

Source and Classification

This compound is classified under the category of sulfonamides, specifically N-sulfonyl derivatives. It can be identified by its CAS number 2320473-64-9. The molecular formula is C20H24N6O3SC_{20}H_{24}N_{6}O_{3}S with a molecular weight of approximately 428.5 g/mol . The compound is primarily sourced from chemical suppliers and databases that specialize in research chemicals.

Synthesis Analysis

Methods and Technical Details

The synthesis of N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylbenzenesulfonamide typically involves multi-step synthetic routes that incorporate various reactions such as:

  1. Formation of the Triazole Ring: This can be achieved through cyclization reactions involving appropriate precursors that contain both nitrogen and carbon sources.
  2. Azetidine Formation: The azetidine ring is synthesized through cyclization of suitable amines and carbonyl compounds.
  3. Sulfonamide Formation: The final step often involves the reaction of the azetidine derivative with a benzenesulfonyl chloride to form the sulfonamide linkage.

These synthetic pathways require careful optimization to achieve high yields and purity levels.

Molecular Structure Analysis

Structure and Data

The molecular structure of N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylbenzenesulfonamide features several key functional groups:

  • Triazole Ring: A five-membered ring containing three nitrogen atoms.
  • Pyridazine Moiety: A six-membered ring containing two nitrogen atoms.
  • Azetidine Ring: A four-membered saturated ring.
  • Sulfonamide Group: Characterized by the presence of a sulfonyl (-SO2-) group attached to an amine.

The compound's structure can be represented using various chemical notation systems, including InChI and SMILES formats:

  • InChI: InChI=1S/C20H24N6O3S/c1-25(31(28,29)15-6-7-17(30-2)16(21)10-15)14-11-26(12-14)19-9-8-18-22-23-20(27(18)24-19)13-4-3-5-13/h6-10,13-14H,3-5,11-12H2,1-2H3
  • SMILES: CN(C1CN(C1)C2=NN3C(=NN=C3C4CCC4)C=C2)S(=O)(=O)C5=CC(=C(C=C5)OC)F .
Chemical Reactions Analysis

Reactions and Technical Details

The compound may undergo various chemical reactions typical for sulfonamides and triazole derivatives:

  1. Nucleophilic Substitution Reactions: These can occur at the sulfur atom in the sulfonamide group.
  2. Hydrolysis Reactions: Sulfonamides can hydrolyze under acidic or basic conditions, affecting their stability.
  3. Cyclization Reactions: Further modifications may include cyclization to form new ring structures or derivatives.

Such reactions are crucial for modifying the compound to enhance its biological activity or selectivity.

Mechanism of Action

Process and Data

  1. Kinase Inhibition: Many triazole-based compounds act as inhibitors of various kinases involved in cell signaling pathways.
  2. Anti-inflammatory Activity: Sulfonamides have been noted for their potential anti-inflammatory effects through inhibition of inflammatory mediators.

Further studies are necessary to elucidate the precise biological pathways influenced by this compound.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylbenzenesulfonamide include:

  • Molecular Weight: 428.5 g/mol
  • Melting Point: Not available
  • Boiling Point: Not available
    These properties are essential for understanding the compound's behavior in various environments and its solubility characteristics .
Applications

Scientific Uses

N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylbenzenesulfonamide has potential applications in:

  1. Pharmaceutical Research: As a candidate for drug development targeting specific diseases.
  2. Biochemical Studies: Investigating its effects on cellular processes and signaling pathways.
  3. Synthetic Chemistry: Serving as a building block for more complex molecules in organic synthesis.

Properties

CAS Number

2320854-89-3

Product Name

N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylbenzenesulfonamide

IUPAC Name

N-[1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-N-methylbenzenesulfonamide

Molecular Formula

C18H20N6O2S

Molecular Weight

384.46

InChI

InChI=1S/C18H20N6O2S/c1-22(27(25,26)15-5-3-2-4-6-15)14-11-23(12-14)17-10-9-16-19-20-18(13-7-8-13)24(16)21-17/h2-6,9-10,13-14H,7-8,11-12H2,1H3

InChI Key

PGSQNHADGLBJPG-UHFFFAOYSA-N

SMILES

CN(C1CN(C1)C2=NN3C(=NN=C3C4CC4)C=C2)S(=O)(=O)C5=CC=CC=C5

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.